
5-Amino-3-(3-bromo-5-methylphenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(3-bromo-5-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with an amino group and a bromomethylphenyl group, making it a valuable molecule for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromo-5-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-5-methylbenzohydrazide with an appropriate nitrile or amidine under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(3-bromo-5-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(3-bromo-5-methylphenyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(3-bromo-5-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The amino group and the triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The bromomethylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-3-(3-chloro-5-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-fluoro-5-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-iodo-5-methylphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(3-bromo-5-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C9H9BrN4 |
|---|---|
Molekulargewicht |
253.10 g/mol |
IUPAC-Name |
5-(3-bromo-5-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c1-5-2-6(4-7(10)3-5)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI-Schlüssel |
KVMKLWFWHBNUBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)Br)C2=NC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


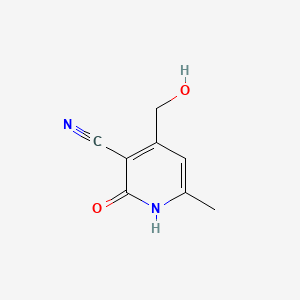
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
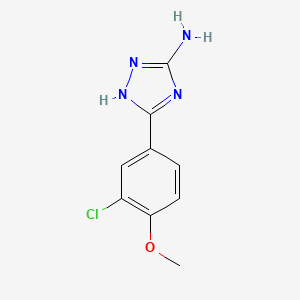
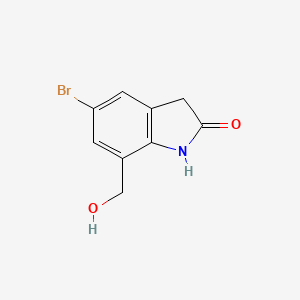
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)

![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)

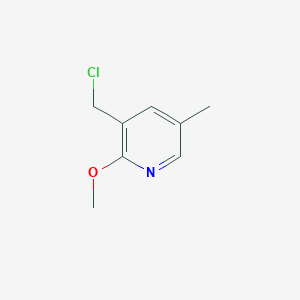
![[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)
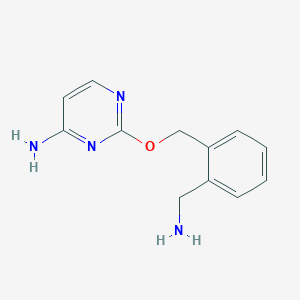
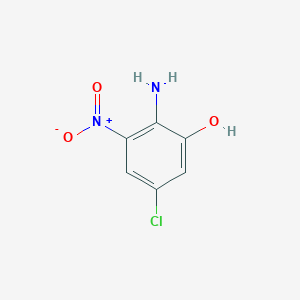
![(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride](/img/structure/B13675082.png)
